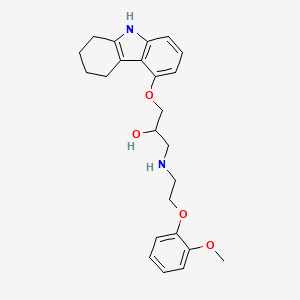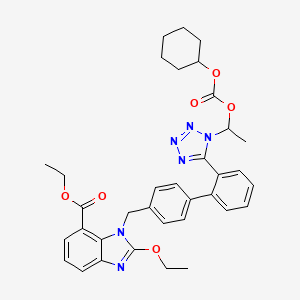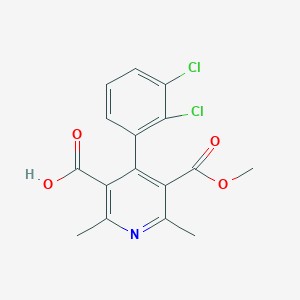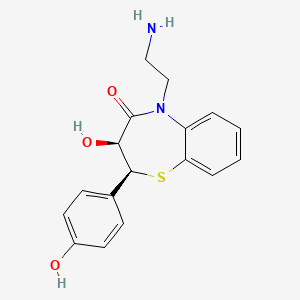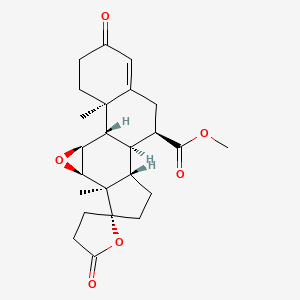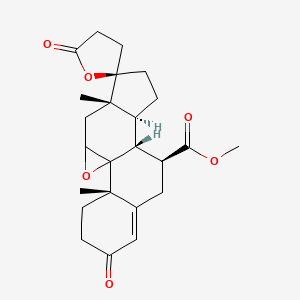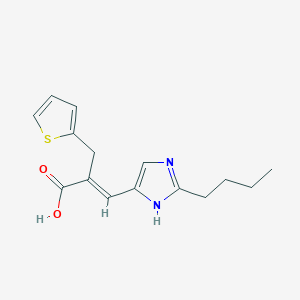
3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Anastrozole Impurity
Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis and chemical properties of triazole derivatives, which include compounds like 3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide. These compounds show promise in various biological activities, such as being potential anticonvulsants, analgesics, antitumor, and antibacterial agents. The synthesis process often involves interactions with different chemicals, leading to various derivatives with potential biological applications (Suhak, Panasenko, & Knysh, 2018).
Improved Synthesis Procedures
There are ongoing efforts to improve synthesis procedures for triazole derivatives. For instance, one study describes a method for preparing substituted 1-benzyl-1H-1,2,3-triazoles, which are structurally similar to our compound of interest, under mild conditions. This process enhances yields and extends the range of active methylene compounds used (Cottrell et al., 1991).
Quantum Mechanical Studies
Quantum mechanical studies have been conducted on similar triazole analogs, analyzing their structural, nonlinear optical, electronic, and biological properties. These studies often employ methods like DFT (Density Functional Theory) to predict reactivity, stability, and potential applications in fields like photodynamic therapy (Al-Otaibi et al., 2020).
Biological Action and Toxicity Studies
The biological action and acute toxicity of triazole derivatives have been subjects of research as well. Studies have aimed at understanding the acute toxicity profiles and identifying patterns related to the chemical structure of these derivatives. This research is crucial for evaluating the safety and potential therapeutic applications of these compounds (Safonov, 2018).
Fungicidal Activity
Triazole compounds have been explored for their fungicidal activity. For instance, some studies have synthesized triazolymethyl-substituted cyclohexanols to test against various phytopathogenic fungi, finding certain derivatives to be more effective than commercial fungicides (Popkov et al., 1997).
Antiviral Activity
Research into the antiviral activity of triazole derivatives has also been conducted. Studies have examined the virucidal activity of certain compounds and their ability to inhibit the absorption of viruses into susceptible cells. This highlights the potential of triazole derivatives in developing new antiviral agents (Modzelewska-Banachiewicz & Kamińska, 2001).
properties
CAS RN |
120512-03-0 |
|---|---|
Product Name |
3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide |
Molecular Formula |
C17H21N5O |
Molecular Weight |
311.39 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




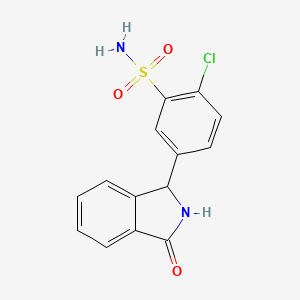
![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)


